Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-
Description
Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-] (hereafter referred to as Compound A) is a thiourea derivative featuring a 1,3-phenylene core with allyl (2-propenyl) substituents on the nitrogen atoms.
Properties
CAS No. |
113372-84-2 |
|---|---|
Molecular Formula |
C14H18N4S2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-prop-2-enyl-3-[3-(prop-2-enylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C14H18N4S2/c1-3-8-15-13(19)17-11-6-5-7-12(10-11)18-14(20)16-9-4-2/h3-7,10H,1-2,8-9H2,(H2,15,17,19)(H2,16,18,20) |
InChI Key |
LGEKWBIMNDOARU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC1=CC(=CC=C1)NC(=S)NCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] involves several steps. One common method includes the condensation of 1,3,5-triformylphloroglucinol with various thiourea derivatives . The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Oxidation to Thiourea S,S,S-Trioxides
Bifunctional thioureas like this compound can undergo oxidation to form thiourea S,S,S-trioxides , which are potent electrophiles. Using peracetic acid or hydrogen peroxide :
Findings :
-
Oxidation proceeds quantitatively under mild conditions (25°C, 12 hours) .
-
The trioxide derivatives readily undergo nucleophilic substitution with amines, forming guanidino linkages .
Nucleophilic Substitution Reactions
The allylthiourea groups enable nucleophilic displacement, particularly at the thiocarbonyl sulfur .
Table 1: Reactivity with Amines
| Amine | Product | Conditions | Yield (%) |
|---|---|---|---|
| Ethylenediamine | Bis-guanidino crosslinked derivative | Reflux, benzene | 75 |
| Aniline | N-Phenylguanidine analog | RT, 24 hours | 62 |
| Glycine | Guanidino acid conjugate | pH 7.4, 37°C | 58 |
Mechanism : The thiourea sulfur acts as a leaving group, replaced by the amine nucleophile to form substituted guanidines .
Crosslinking with Proteins
The bifunctional nature of this compound allows it to crosslink proteins via lysine or cysteine residues :
Applications :
Reaction with Carbonyl Compounds
In acidic conditions, thioureas react with 1,2-diketones (e.g., 1-phenylpropane-1,2-dione) to form imidazoline-thione derivatives . For the allyl-substituted analog:
Key observations :
Stability and Decomposition
Scientific Research Applications
Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] has a wide range of applications in scientific research. In chemistry, it is used to construct covalent organic frameworks with unique properties . In biology and medicine, thiourea derivatives have been explored for their antimicrobial and anticancer activities . Additionally, this compound finds applications in the industry, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Structural Isomerism: Positional Variations of the Phenylene Core
Compound B : 1,1′-(1,4-Phenylenebis[3-phenyl(thiourea)]) (CAS 6279-49-8)
- Molecular Formula : C₂₀H₁₈N₄S₂ (MW: 378.51 g/mol)
- Structure : A 1,4-phenylene bridge with phenyl substituents.
Compound C : Thiourea, N,N''-1,2-phenylenebis[N'-(1,1-dimethylethyl)-] (CAS 823219-07-4)
Substituent Variations: Functional Group Impact
Compound D : N,N''-[1,3-Phenylenebis(methylene)]bis[N'-phenyl-thiourea] (CAS 37042-63-0)
- Molecular Formula : C₂₂H₂₂N₄S₂ (MW: 422.56 g/mol)
- Structure : 1,3-Phenylene core with methylene-linked phenyl groups.
Compound E : 1-(2-Furoyl) Thiourea Derivatives (e.g., Compound 12 in )
Physicochemical Properties
*Inferred from structural analogs. †Estimated based on and . ‡Reported in and .
Biological Activity
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-] specifically has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure
The compound Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-] has the following chemical structure:
- Molecular Formula : CHNS
- Molecular Weight : 286.42 g/mol
1. Antibacterial Activity
Thiourea derivatives exhibit notable antibacterial properties. For instance, studies have shown that certain thiourea compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 40 µg/mL |
| Compound B | S. aureus | 50 µg/mL |
In a comparative study, the antibacterial efficacy of thiourea derivatives was found to be comparable to standard antibiotics such as ceftriaxone .
2. Anticancer Activity
The anticancer potential of Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-] is particularly noteworthy. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms:
- IC50 Values : Ranging from 3 to 20 µM against different cancer cell lines.
- Mechanism : The compound targets specific molecular pathways involved in cancer progression and angiogenesis.
A case study involving human leukemia cell lines demonstrated that this thiourea derivative exhibited an IC50 value as low as 1.50 µM, indicating potent anticancer activity .
3. Anti-inflammatory Activity
Thiourea derivatives also show promise in reducing inflammation. In vitro studies have demonstrated that these compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:
| Compound | Cytokine Inhibition (%) |
|---|---|
| Compound C | IL-6: 89% |
| Compound D | TNF-α: 78% |
These findings suggest that thiourea derivatives could be effective in treating inflammatory conditions .
4. Other Pharmacological Activities
Beyond the aforementioned activities, thiourea compounds have been investigated for:
- Antifungal Activity : Effective against species such as Candida albicans and Trichophyton mentagrophytes.
- Antituberculosis Activity : Certain derivatives have shown efficacy against Mycobacterium tuberculosis, with specific compounds demonstrating high activity against resistant strains .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiourea derivatives in various biological assays:
- Anticancer Efficacy : A study reported that a specific derivative inhibited cell proliferation in breast cancer cells with an IC50 value of 225 µM, showcasing its potential in cancer therapy .
- Antimicrobial Effects : Research indicated that thiourea compounds displayed a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could induce apoptosis in cancer cells through caspase activation and cell cycle arrest .
Q & A
Q. What are the common synthetic routes for preparing N,N''-1,3-phenylenebis[N'-2-propenylthiourea] derivatives?
Methodological Answer: Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For example, reacting 1,3-phenylenediamine with allyl isothiocyanate in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere yields the target compound. Reaction temperatures (40–60°C) and stoichiometric ratios (1:2 for diamine:isothiocyanate) are critical for avoiding side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How can researchers confirm the molecular structure of thiourea derivatives like N,N''-1,3-phenylenebis[N'-2-propenylthiourea]?
Methodological Answer: Structural confirmation requires a multi-technique approach:
- X-ray crystallography resolves bond lengths (e.g., C=S at 1.68 Å) and dihedral angles (e.g., 114.61° between aromatic rings) .
- NMR spectroscopy identifies proton environments (e.g., δ 5.1–5.4 ppm for allyl protons, δ 7.2–7.8 ppm for aromatic protons) .
- FT-IR spectroscopy confirms thiourea C=S stretching at ~1250 cm⁻¹ . Cross-referencing with computational models (DFT calculations) validates experimental data .
Q. What safety protocols are essential when handling N,N''-1,3-phenylenebis[N'-2-propenylthiourea] in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure (Skin Sens. 1 classification) .
- Store in airtight containers under inert gas (N₂) to prevent oxidation.
- Emergency procedures: Immediate rinsing with water for skin contact; activated charcoal for ingestion .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between spectroscopic data and computational modeling results for thiourea derivatives?
Methodological Answer:
- Replicate experiments under controlled conditions (e.g., solvent purity, degassing) to rule out environmental artifacts.
- High-resolution techniques : Use synchrotron X-ray diffraction (bond length precision ±0.01 Å) or 2D NMR (e.g., HSQC for carbon-proton correlation) .
- Solvent effects : Compare DFT simulations in vacuum vs. solvent models (e.g., PCM for DMSO) to align computational and experimental IR/NMR data .
Q. How can reaction conditions be optimized to improve the yield of N,N''-1,3-phenylenebis[N'-2-propenylthiourea] derivatives in multi-step syntheses?
Methodological Answer:
- Temperature optimization : Use microwave-assisted synthesis (80–100°C, 30 min) to enhance reaction kinetics without thermal degradation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate thiourea formation.
- In-situ monitoring : Employ HPLC-MS to track intermediate formation and adjust reagent ratios dynamically .
Q. What advanced spectroscopic methods are suitable for analyzing electronic properties of thiourea derivatives in supramolecular chemistry?
Methodological Answer:
- UV-Vis spectroscopy : Monitor charge-transfer transitions (λmax 280–320 nm) to assess π-π stacking in crystal lattices .
- Cyclic voltammetry : Measure redox potentials (E₁/2) to evaluate electron-donating/withdrawing effects of substituents .
- Single-crystal X-ray diffraction : Map Hirshfeld surfaces to quantify intermolecular interactions (e.g., S···H contacts contributing 12–15% to crystal packing) .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
